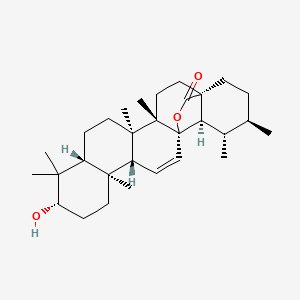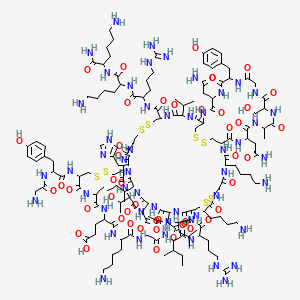
3-Hydroxy-11-ursen-28,13-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one is a natural product found in Eucalyptus tereticornis, Eucalyptus camaldulensis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antibacterial and Synergistic Activity: Pentacyclic triterpenoids, including "3-Hydroxy-11-ursen-28,13-olide", isolated from Alstonia scholaris, demonstrate antibacterial activity, particularly against Gram-positive bacteria. Ursolic acid, a related compound, shows synergistic effects with antibiotics against Bacillus cereus and S. aureus, indicating potential use in therapeutic agents (Wang et al., 2016).
Chemical Constituents Identification: Studies on Potentilla chinensis have identified "this compound" as one of its chemical constituents. This discovery was part of a broader effort to investigate the chemical makeup of the plant, indicating the compound's relevance in phytochemical research (Wang et al., 2006).
Microbial Metabolism and Pharmacological Potential: The microbial transformation of "this compound" by Aspergillus niger culture produces a potent and selective α-glucosidase inhibitor. This transformation enhances the biological potential of the original molecule, showcasing its application in developing pharmacologically active derivatives (Ali et al., 2016).
Isolation and Structure Determination: Research on the leaves of Photinia serrulata led to the isolation of two new triterpenoids, including "this compound". This study contributes to the understanding of the plant's chemical composition and potential medicinal properties (Song et al., 2007).
Antifungal Properties: A study on the roots of Alhagi camelorum isolated a new ursene-type triterpene with notable antifungal activity, suggesting potential applications in antifungal drug formulations. While this compound is different from "this compound", it highlights the antifungal potential of similar triterpenes (Laghari et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 3-Hydroxy-11-ursen-28,13-olide are human ovarian cancer cells (A2780) and human hepatoma cells . These cells play a crucial role in the progression of ovarian cancer and liver cancer, respectively.
Mode of Action
This compound interacts with its targets by exhibiting antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cells .
Pharmacokinetics
It is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the proliferation of ovarian cancer cells and a protective effect against injury in hepatoma cells .
Action Environment
The compound should be stored at 2-8℃, protected from air and light .
Safety and Hazards
The safety data sheet for 3-Hydroxy-11-ursen-28,13-olide advises against dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, sources of ignition should be removed, personnel should be evacuated to safe areas, and the chemical should not be allowed to enter drains .
Análisis Bioquímico
Biochemical Properties
3-Hydroxy-11-ursen-28,13-olide is involved in biochemical reactions where it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound exhibits weak-moderate antiproliferative activity against the A2780 human ovarian cancer cell line . It also shows a potent concentration-independent cytoprotective effect against CCl4-induced injury on human hepatoma cell line
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 3-Hydroxy-11-ursen-28,13-olide can be achieved through a series of reactions involving starting materials such as ursolic acid and acetic anhydride.", "Starting Materials": [ "Ursolic acid", "Acetic anhydride", "Methanol", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Ursolic acid is dissolved in methanol and reacted with sodium hydroxide to form the sodium salt of ursolic acid.", "Step 2: Acetic anhydride is added to the reaction mixture and the resulting mixture is stirred for several hours at room temperature.", "Step 3: The reaction mixture is then poured into water and the resulting precipitate is collected by filtration.", "Step 4: The precipitate is then dissolved in a mixture of methanol and sulfuric acid and heated under reflux for several hours.", "Step 5: The reaction mixture is cooled and the resulting solid is collected by filtration and washed with water.", "Step 6: The solid is then dissolved in a mixture of methanol and water and the resulting solution is heated under reflux to form 3-Hydroxy-11-ursen-28,13-olide." ] } | |
Número CAS |
35959-05-8 |
Fórmula molecular |
C30H46O3 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
(1S,4S,5R,10S,13S,17S,19S,20R)-10-hydroxy-4,5,9,9,13,19,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-23-one |
InChI |
InChI=1S/C30H46O3/c1-18-8-14-29-17-16-28(7)27(6)13-9-20-25(3,4)22(31)11-12-26(20,5)21(27)10-15-30(28,33-24(29)32)23(29)19(18)2/h10,15,18-23,31H,8-9,11-14,16-17H2,1-7H3/t18-,19+,20?,21?,22+,23?,26+,27-,28+,29+,30+/m1/s1 |
Clave InChI |
UVBLDLGZDSGCSN-MWOWFCOASA-N |
SMILES isomérico |
C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CCC6[C@@](C5C=C[C@@]4(C2[C@H]1C)OC3=O)(CC[C@@H](C6(C)C)O)C)C)C |
SMILES |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |
SMILES canónico |
CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)O)(C)C)C)C |
Apariencia |
Powder |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential anticancer mechanisms of 3-Hydroxy-11-ursen-28,13-olide?
A: While the exact mechanisms are still under investigation, molecular docking studies [] suggest that this compound exhibits promising binding affinities to various cancer-related targets. Its binding energy ranged from -6.6 to -10.2 kcal/mol, comparable to reference inhibitors. This suggests a potential for interfering with critical pathways involved in cancer cell growth and proliferation. Further experimental validation is necessary to confirm these interactions and elucidate the specific downstream effects.
Q2: Where has this compound been identified in nature?
A2: this compound has been isolated from the following plant sources:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





